Rhapontisterone

Übersicht

Beschreibung

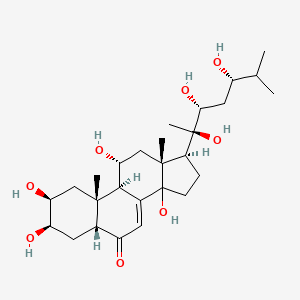

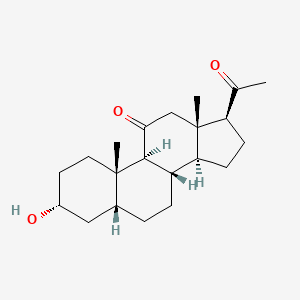

Rhapontisterone, also known as Punisterone, is a naturally occurring phytochemical derived from the herb Reynoutria rhaponticum . It exhibits potent anti-cancer properties and holds promise in the research of various types of cancer, including breast, prostate, and colon cancer . The biological sources of Rhapontisterone include Blandfordia punicea and Rhaponticum uniflorum .

Molecular Structure Analysis

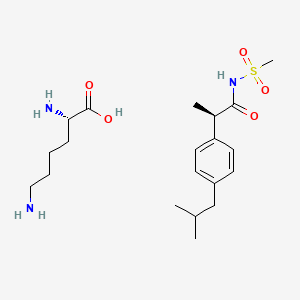

Rhapontisterone has a molecular formula of C27H44O8 and an exact mass of 496.30 . The detailed molecular structure is not provided in the searched resources.Physical And Chemical Properties Analysis

Rhapontisterone has a molecular weight of 496.640 . Its physical properties such as melting point, boiling point, and density are not provided in the searched resources.Wissenschaftliche Forschungsanwendungen

Phytoecdysteroids from Rhaponticum uniflorum

Rhapontisterone has been identified as a significant phytoecdysteroid isolated from the roots of Rhaponticum uniflorum. This compound, along with others like ecdysterone, has been extensively studied for its structural properties, demonstrating the potential for various applications in scientific research related to natural product chemistry and pharmacognosy (Xi‐qiang Li et al., 2000).

Effects on Muscle Protein Synthesis and Performance

Research into Rhaponticum carthamoides, which contains rhapontisterone, has shown its influence on muscle protein synthesis and physical performance. A study found that supplementation of Rhaponticum carthamoides, coupled with resistance exercise, enhanced protein synthesis and improved mean power performance in rats, suggesting potential applications in sports science and muscle physiology (Rémi Roumanille et al., 2020).

Medicinal Plant Applications

An introduction to the Rhaponticum genus, which includes species containing rhapontisterone, highlights the growing interest in medicinal plants. These plants are noted for their mild effects on the human body, low toxicity, and the presence of numerous biologically active substances. This research emphasizes the relevance of plants like Rhaponticum in medicine, pointing to potential applications in developing therapeutic drugs based on natural compounds (A. E. et al., 2023).

Anticancer Potential

A study investigating rhaponticin, a related compound to rhapontisterone, demonstrated its potential in suppressing osteosarcoma. The study noted that rhaponticin inhibited the PI3K-Akt-mTOR pathway in human osteosarcoma cells, suggesting its potential application in cancer research and therapy (Suresh Mickymaray et al., 2021).

Wirkmechanismus

Eigenschaften

IUPAC Name |

(2S,3R,5R,9R,10R,11R,13R,14S,17S)-2,3,11,14-tetrahydroxy-10,13-dimethyl-17-[(2R,3R,5S)-2,3,5-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O8/c1-13(2)16(28)10-22(33)26(5,34)21-6-7-27(35)15-9-17(29)14-8-18(30)19(31)11-24(14,3)23(15)20(32)12-25(21,27)4/h9,13-14,16,18-23,28,30-35H,6-8,10-12H2,1-5H3/t14-,16-,18+,19-,20+,21-,22+,23+,24-,25+,26+,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJHYXCVCRWJEMV-XYFSXPBDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(C(C)(C1CCC2(C1(CC(C3C2=CC(=O)C4C3(CC(C(C4)O)O)C)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(C[C@H]([C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)O)C)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 11799446 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-(1-azabicyclo[3.3.1]nonan-4-yl)-5-chloro-2-methoxybenzamide;hydrochloride](/img/structure/B1680515.png)

![[(3aR,4S,6aR,8R,9S,9aR,9bR)-8-hydroxy-3,6-dimethylidene-2-oxospiro[3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-9,2'-oxirane]-4-yl] (2S)-2-methyloxirane-2-carboxylate](/img/structure/B1680521.png)